7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid

medicinal chemistry physicochemical property prediction structure–activity relationships

7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid (CAS 2102411-10-7; molecular formula C₈H₄F₃N₃O₂; MW 231.13 g/mol) is a heterocyclic building block that combines the imidazo[1,5-c]pyrimidine scaffold with a carboxylic acid at position 1 and a trifluoromethyl substituent at position 7. The imidazo[1,5-c]pyrimidine core is a recognized privileged structure in medicinal chemistry, appearing in bronchodilator patents (US4478835, US4473570) and anti-infective programs targeting Brucella suis histidinol dehydrogenase.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
Cat. No. B13048083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=C(N=CN2C1=C(N=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-4-6(7(15)16)13-3-14(4)2-12-5/h1-3H,(H,15,16)
InChIKeyLSEKXSZJOSTIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid: A Regiospecific Building Block for Imidazopyrimidine Library Synthesis


7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid (CAS 2102411-10-7; molecular formula C₈H₄F₃N₃O₂; MW 231.13 g/mol) is a heterocyclic building block that combines the imidazo[1,5-c]pyrimidine scaffold with a carboxylic acid at position 1 and a trifluoromethyl substituent at position 7 . The imidazo[1,5-c]pyrimidine core is a recognized privileged structure in medicinal chemistry, appearing in bronchodilator patents (US4478835, US4473570) and anti-infective programs targeting Brucella suis histidinol dehydrogenase [1][2]. The concurrent presence of the –CF₃ group and the –COOH handle distinguishes this compound from other regioisomers within the imidazopyrimidine family.

Why Generic Imidazopyrimidine Carboxylic Acids Cannot Substitute for 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid


The biological activity of imidazopyrimidine derivatives is highly sensitive to the nature, position, and electronic character of substituents on the heterocyclic core . Within the imidazo[1,5-c]pyrimidine series, bronchodilator potency in the isolated guinea pig trachea assay varies from inactive to active at ≤10 µg/mL depending solely on the substitution pattern at positions 3, 5, and 7 [1]. The –CF₃ group at position 7 introduces strong electron-withdrawing character (Hammett σₚ ≈ 0.54) that alters ring electronics, pKa, and metabolic stability compared to –H, –Cl, or –CH₃ analogs, while the –COOH at position 1 provides a derivatizable handle for amide coupling or esterification that is absent in 5-chloro-7-(trifluoromethyl)imidazo[1,5-c]pyrimidine (CAS not disclosed) or in simple 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 375857-66-2) . Interchanging regioisomers such as 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2227205-48-1) or 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS 2102411-09-4) would alter the spatial orientation of both the –CF₃ and –COOH groups, fundamentally changing pharmacophoric geometry and target-binding potential [2].

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid vs. Closest Analogs


Electron-Withdrawing Strength: –CF₃ at C7 vs. –H or –Cl Analogs

The trifluoromethyl group at position 7 of the target compound exerts a Hammett σₚ value of approximately 0.54, indicative of strong electron withdrawal [1]. By contrast, the unsubstituted imidazo[1,5-c]pyrimidine core (CAS 274-48-6) carries hydrogen (σₚ = 0), and the 7-chloro analog (imidazo[1,5-c]pyrimidine-1-carboxylic acid, 7-chloro-, ethyl ester; CAS 1250997-26-2) features chlorine with σₚ ≈ 0.23 . The predicted acid dissociation constant (pKa) of the carboxylic acid group is therefore expected to be lower (more acidic) in the target compound than in the 7-H or 7-Cl analogs, consistent with the pKa of 3.00 ± 0.30 predicted for the structurally related 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine . This electronic differentiation directly influences reactivity in nucleophilic acyl substitution reactions and hydrogen-bond donor/acceptor capacity in biological target engagement.

medicinal chemistry physicochemical property prediction structure–activity relationships

Lipophilicity Modulation: logP and logD of the [1,5-c] vs. [1,5-a] Regioisomers

The regioisomeric positioning of nitrogen atoms within the imidazopyrimidine fused ring system dictates both hydrogen-bond acceptor topology and overall molecular lipophilicity. Compounds sharing the molecular formula C₈H₄F₃N₃O₂ include the target compound (imidazo[1,5-c] scaffold), 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2227205-48-1), 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS 2102411-09-4), and 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid [1]. Despite identical molecular weight (231.13 g/mol) and elemental composition, the [1,5-c] fusion places the bridgehead nitrogen in a different ring position than the [1,5-a] isomers, altering the calculated logP by an estimated 0.2–0.5 log units based on fragment-based prediction models [2]. This difference is meaningful in medicinal chemistry campaigns where even a 0.3 log unit change in logD₇.₄ can shift cellular permeability by 2–3 fold.

ADME prediction logP comparison regioisomer differentiation

Derivatization Versatility: Carboxylic Acid at C1 Enables Amide/Amine Library Expansion Absent in Non-Carboxy Analogs

The carboxylic acid group at position 1 of the target compound serves as a versatile handle for amide bond formation, esterification, or reduction to the alcohol—standard transformations in parallel library synthesis . The closest imidazo[1,5-c]pyrimidine analog bearing a –CF₃ at C7 but lacking the –COOH is 5-chloro-7-(trifluoromethyl)imidazo[1,5-c]pyrimidine, which has no such handle and thus requires de novo functionalization of the ring . In the broader fused pyrimidine landscape, the bronchodilator patent US4478835 demonstrates that 7-substituted imidazo[1,5-c]pyrimidines substituted at C5 and C7 with alkoxy or alkylthio groups achieve activity at ≤10 µg/mL in the histamine-induced guinea pig trachea contraction assay, but those compounds lack C1 functionality and therefore cannot be directly elaborated into focused libraries without additional synthetic steps [1]. The target compound's –COOH group enables single-step diversification into hundreds of analogs, a practical advantage in hit-to-lead and lead optimization campaigns.

chemical biology library synthesis functional group compatibility

Metabolic Stability Proxy: –CF₃ as a Block Against CYP-Mediated Oxidation vs. –CH₃ or –H Analogs

The trifluoromethyl group is widely recognized in medicinal chemistry as a metabolically stable bioisostere for methyl groups that resists cytochrome P450-mediated hydroxylation [1]. In imidazopyrimidine series, substituting –CH₃ (σₚ = –0.17) with –CF₃ (σₚ = 0.54) at position 7 is expected to: (i) block the primary metabolic soft spot at the C7 position, and (ii) lower the HOMO energy of the heterocyclic ring, reducing susceptibility to oxidative metabolism [2]. While no head-to-head intrinsic clearance (CLᵢₙₜ) data exist for this specific compound, the general principle is supported by a large body of comparative metabolism studies across heterocyclic series: for example, in a matched molecular pair analysis of >500 CF₃/CH₃ pairs, the median increase in metabolic stability (as measured by human liver microsome t₁/₂) was approximately 2.5-fold for the –CF₃ analog [3]. This provides a class-level rationale for selecting the –CF₃ compound over unsubstituted or methyl-substituted imidazo[1,5-c]pyrimidine-1-carboxylic acid analogs.

drug metabolism metabolic stability CYP inhibition

Synthetic Accessibility: Commercial Availability at 98% Purity vs. Custom Synthesis of Non-Commercial Analogs

The target compound is commercially available from Leyan (Product No. 1751390) at 98% purity (CAS 2102411-10-7), with a molecular weight of 231.13 g/mol and molecular formula C₈H₄F₃N₃O₂ . By contrast, the structurally related 7-chloroimidazo[1,5-c]pyrimidine-1-carboxylic acid ethyl ester (CAS 1250997-26-2) is listed primarily as a synthetic intermediate without a standardized purity specification from major suppliers . The 5-chloro-7-(trifluoromethyl)imidazo[1,5-c]pyrimidine analog lacks a fully resolved CAS number in publicly accessible supplier catalogs and appears to require custom synthesis . For procurement purposes, the combination of defined purity (98%), confirmed CAS registry, and immediate commercial availability reduces lead time and quality assurance burden relative to custom-synthesized analogs.

chemical procurement commercial availability purity specification

Recommended Application Scenarios for 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid Based on Quantitative Differentiation Evidence


Imidazo[1,5-c]pyrimidine-Focused Fragment Library Construction

The C1–COOH handle enables single-step amide coupling with diverse amine fragments to generate a focused library of 50–500 analogs. The –CF₃ at C7 provides a built-in metabolic stability advantage over –CH₃ or –H library members, consistent with matched molecular pair analysis showing a median 2.5-fold increase in human liver microsome t₁/₂ [1]. Libraries built from this scaffold can be screened directly against targets where the imidazo[1,5-c]pyrimidine core has precedent, including histidinol dehydrogenase (Brucella suis) [2] and bronchodilator targets [3].

Regioisomer-Controlled SAR Studies to Resolve [1,5-c] vs. [1,5-a] Pharmacophoric Preferences

When a screening hit emerges from an imidazopyrimidine series, procurement of the exact [1,5-c] regioisomer with defined –CF₃ and –COOH positions is essential to avoid confounding SAR interpretation. The estimated 0.2–0.5 log unit difference in predicted logP between the [1,5-c] and [1,5-a] regioisomers, combined with altered hydrogen-bond acceptor geometry, means that even isomeric C₈H₄F₃N₃O₂ compounds may exhibit divergent target binding or cellular permeability [4]. This compound serves as the definitive [1,5-c] reference standard for such studies.

Electron-Deficient Heterocycle as a Core Scaffold for Covalent Inhibitor Design

The strong electron-withdrawing –CF₃ group (σₚ ≈ 0.54) at C7 polarizes the imidazo[1,5-c]pyrimidine ring, increasing the electrophilicity of positions susceptible to nucleophilic attack [5]. This property, combined with the C1–COOH handle for introducing a warhead-recognition element, positions the compound as a candidate core for covalent inhibitor programs targeting cysteine or serine residues in kinases or hydrolases. The predicted lower pKa of the carboxylic acid (~1–2 units below non-fluorinated analogs) may also enhance solubility at physiological pH, facilitating biochemical assay setup .

Agrochemical Lead Generation Requiring Metabolic Stability in Plant or Soil Systems

Trifluoromethyl-substituted pyrimidines are established scaffolds in agrochemical discovery (e.g., fungicides and herbicides) due to the –CF₃ group's resistance to oxidative degradation in environmental matrices [6]. The target compound's imidazo[1,5-c]pyrimidine core with C1–COOH derivatization handle provides a starting point for synthesizing amide-linked agrochemical leads. The commercial availability at 98% purity (CAS 2102411-10-7) enables rapid scale-up for greenhouse and field trials, bypassing the custom synthesis bottleneck .

Quote Request

Request a Quote for 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.